

Satratoxin H: A Technical Guide to its Cellular Targets and Molecular Interactions

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Compound of Interest

Compound Name: *Satratoxin H*

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Abstract

Satratoxin H, a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, poses a significant toxicological threat. Its cytotoxicity is primarily attributed to its ability to inhibit eukaryotic protein synthesis, leading to a cascade of cellular stress responses and ultimately, apoptosis. This technical guide provides an in-depth overview of the cellular targets and molecular binding sites of **Satratoxin H**. It summarizes key quantitative data, details the experimental methodologies used to elucidate its mechanisms of action, and presents visual representations of the signaling pathways involved. This information is critical for understanding its toxicology and for the potential development of therapeutic countermeasures.

Primary Cellular Target: The Eukaryotic Ribosome

The principal cellular target of **Satratoxin H** is the eukaryotic ribosome, the molecular machinery responsible for protein synthesis. Like other trichothecenes, **Satratoxin H** is a potent inhibitor of this fundamental cellular process^{[1][2][3]}.

Molecular Binding Site

Satratoxin H exhibits a high binding affinity for the 60S ribosomal subunit^{[4][5]}. Specifically, it interferes with the peptidyl transferase center, which is responsible for catalyzing the formation

of peptide bonds between amino acids. This interaction is thought to be irreversible. Molecular docking analyses have indicated a high binding affinity of **Satratoxin H** towards ribosomal targets. While the 60S subunit is the primary binding site, some evidence also suggests an interaction with the 40S ribosomal subunit.

The key structural features of trichothecenes that are crucial for their biological activity, including their interaction with the ribosome, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at specific positions, and the structure of the side-chain.

Mechanism of Action: Inhibition of Protein Synthesis and Ribotoxic Stress Response

By binding to the ribosome, **Satratoxin H** disrupts the process of protein synthesis. It can inhibit all three major steps of translation: initiation, elongation, and termination. This abrupt cessation of protein production triggers a cellular stress signaling cascade known as the ribotoxic stress response. This response is a key initiator of the downstream toxic effects of the mycotoxin.

Downstream Cellular Effects and Signaling Pathways

The initial insult of ribosomal inhibition by **Satratoxin H** ramifies into several interconnected cellular stress pathways, culminating in apoptosis.

Induction of Apoptosis

Satratoxin H is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is mediated by multiple signaling pathways:

- **Caspase Activation:** **Satratoxin H** triggers the activation of a cascade of cysteine-aspartic proteases (caspases). This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

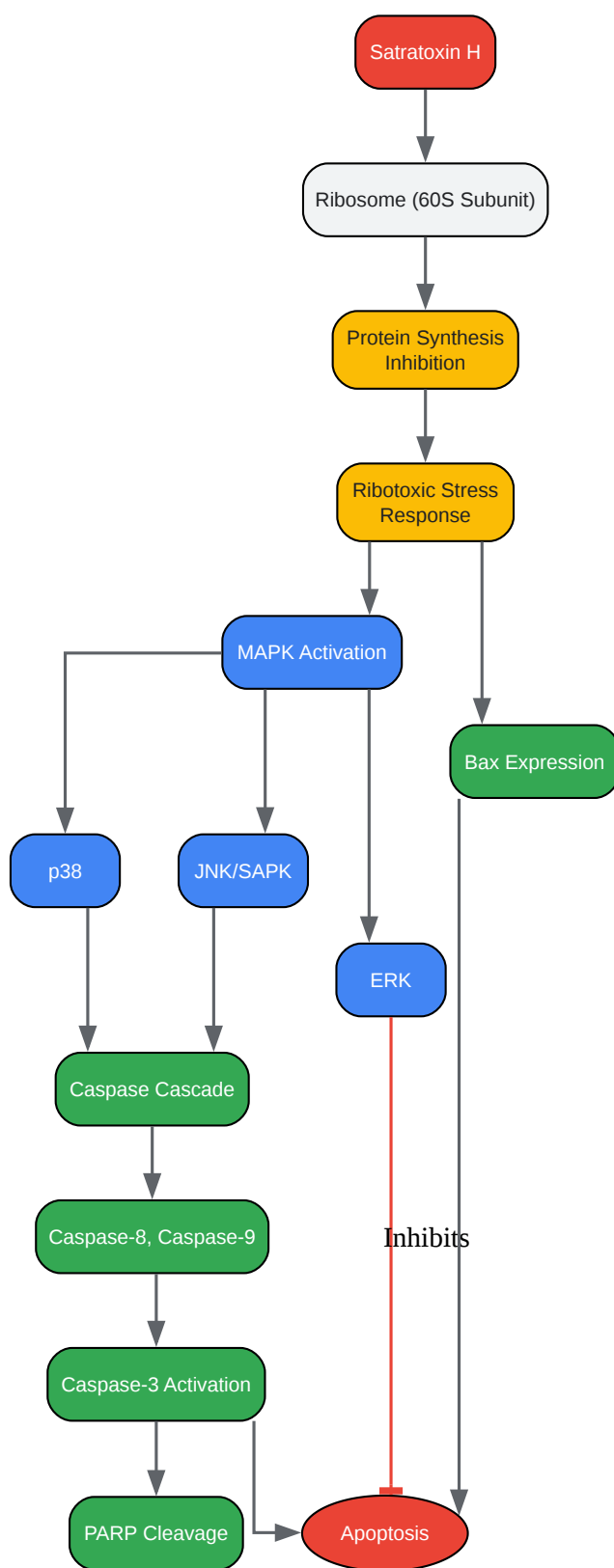
- **PARP Cleavage:** One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a well-established marker of apoptosis and is observed in cells treated with **Satratoxin H**.
- **Mitochondrial Pathway:** The apoptotic signaling cascade can involve the mitochondria, with increased expression of the pro-apoptotic protein Bax.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The ribotoxic stress response initiated by **Satratoxin H** leads to the activation of several Mitogen-Activated Protein Kinases (MAPKs), which are critical mediators of cellular stress signaling. The key MAPKs involved are:

- p38 MAPK
- c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK)
- Extracellular signal-Regulated Kinase (ERK)

Activation of p38 and JNK has been shown to be crucial for **Satratoxin H**-induced apoptosis. Interestingly, the activation of ERK may play a negative regulatory role in the apoptotic process.



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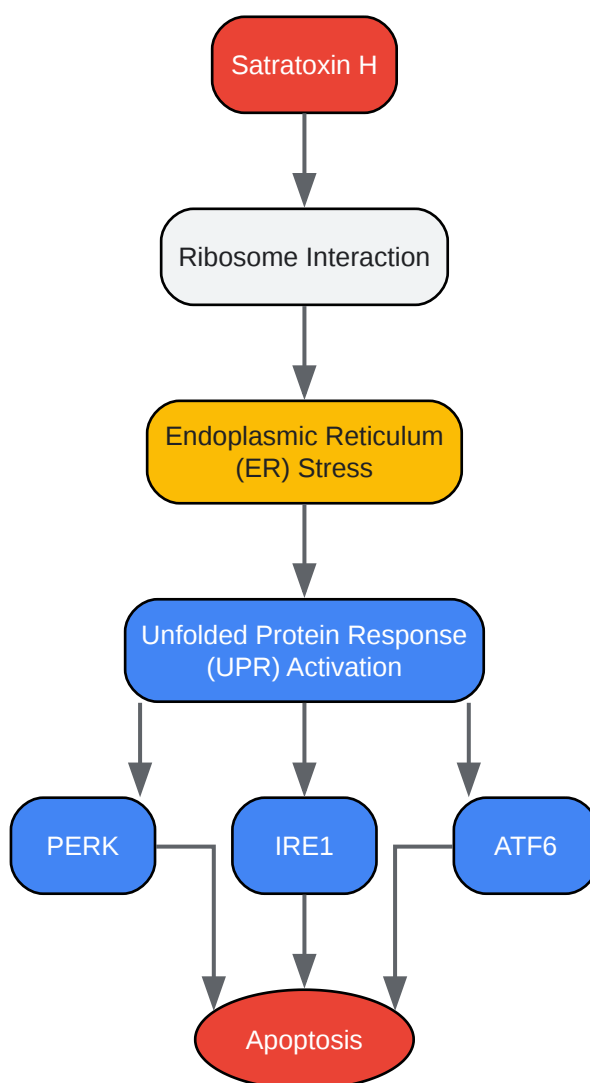
Caption: **Satratoxin H**-induced apoptotic signaling pathway.

Endoplasmic Reticulum (ER) Stress

The disruption of protein synthesis and folding homeostasis by **Satratoxin H** also induces stress in the endoplasmic reticulum (ER). This leads to the activation of the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. The key UPR sensors activated by **Satratoxin H** are:

- Activating Transcription Factor 6 (ATF6)
- Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)
- Inositol-Requiring Enzyme 1 (IRE1)

Prolonged or severe ER stress, as induced by **Satratoxin H**, can also lead to apoptosis.



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Caption: **Satratoxin H**-induced ER stress and UPR pathway.

Oxidative Stress and DNA Damage

Satratoxin H treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), indicating the induction of oxidative stress. This oxidative stress can damage cellular components, including DNA. **Satratoxin H** has been shown to cause DNA double-stranded breaks, as evidenced by the phosphorylation of histone H2A.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of **Satratoxin H**.

Table 1: Cytotoxicity of **Satratoxin H** (IC50 Values)

Cell Line	IC50 Value	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	6.8 ng/ml	
HepG2 (Human Liver Cancer)	1.2 - 3.4 ng/ml	
A549 (Human Lung Carcinoma)	1.2 - 3.4 ng/ml	
A204 (Human Rhabdomyosarcoma)	1.2 - 3.4 ng/ml	
U937 (Human Histiocytic Lymphoma)	1.2 - 3.4 ng/ml	
Jurkat (Human T-cell Leukemia)	1.2 - 3.4 ng/ml	
PC12 (Rat Pheochromocytoma)	5 - 100 nM (induces apoptosis)	
SK-OV-3, SK-MEL-2, A549, HCT15	1.93 - 4.22 µM	

Table 2: In Vivo Toxicity of **Satratoxin H** (LD50 Value)

Animal Model	Route of Administration	LD50 Value	Reference
Mice	Intraperitoneal	1.0 - 1.4 mg/kg	
Mice	Not specified	5.69 mg/kg	

Experimental Protocols

The following sections describe the general methodologies employed in the study of **Satratoxin H**'s cellular effects.

Cell Culture and Cytotoxicity Assays

- **Cell Lines:** A variety of human and rodent cell lines, both cancerous and non-cancerous, are used to assess the cytotoxic effects of **Satratoxin H**.
- **Toxin Preparation:** **Satratoxin H** is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.
- **Cytotoxicity Assays:** Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The half-maximal inhibitory concentration (IC₅₀) is then calculated from dose-response curves.



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Caption: General workflow for a cytotoxicity assay.

Apoptosis Assays

- **DNA Fragmentation Analysis:** Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis, which reveals a characteristic "ladder" pattern.
- **Caspase Activity Assays:** The activity of specific caspases, such as caspase-3, can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.
- **Western Blotting for Apoptosis-Related Proteins:** The expression levels and cleavage of proteins involved in apoptosis, such as caspases and PARP, are analyzed by Western blotting.

Analysis of Protein Expression and Signaling Pathways

- **Western Blotting:** This technique is extensively used to detect the expression and phosphorylation status of key signaling proteins, such as MAPKs (p38, JNK, ERK) and markers of ER stress. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

Ribosome Binding Assays

- **Sucrose Density Gradient Ultracentrifugation:** To study the interaction of **Satratoxin H** with ribosomes, cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. This separates polysomes, monosomes, and ribosomal subunits (40S and 60S).
- **Competitive ELISA:** The amount of Satratoxin G (a closely related satratoxin) bound to the ribosomal fractions has been quantified using a competitive enzyme-linked immunosorbent assay (ELISA), suggesting a similar approach could be used for **Satratoxin H**.

Molecular Docking

- **Computational Modeling:** Molecular docking simulations are used to predict the binding mode and affinity of **Satratoxin H** to its target, the ribosome. These computational methods provide insights into the specific molecular interactions that stabilize the toxin-ribosome complex.

Conclusion

Satratoxin H exerts its potent cytotoxic effects by primarily targeting the eukaryotic ribosome and inhibiting protein synthesis. This initial event triggers a complex network of cellular stress responses, including the ribotoxic stress response, ER stress, and oxidative stress, which collectively drive the cell towards apoptosis. The activation of MAPK signaling pathways and the caspase cascade are central to this process. A thorough understanding of these molecular mechanisms is essential for risk assessment and the development of potential therapeutic strategies to counteract the toxic effects of this mycotoxin.

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